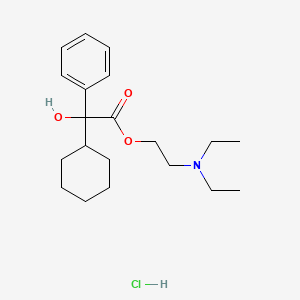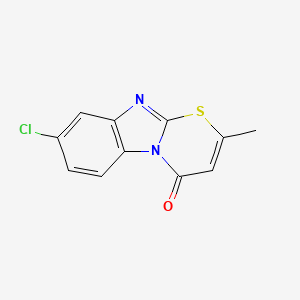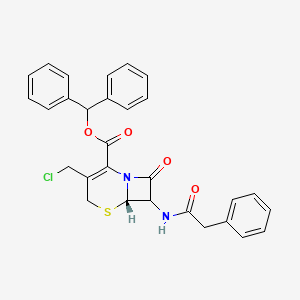
2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) is a coordination compound that combines the organic ligand 2,4-dioxo-1H-pyrimidine-6-carboxylate with a manganese(2+) ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) typically involves the reaction of manganese salts with 2,4-dioxo-1H-pyrimidine-6-carboxylate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
化学反应分析
Types of Reactions
2,4-Dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese ion can participate in redox reactions, where it changes its oxidation state.
Substitution: The ligand can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in higher oxidation states of manganese, while substitution reactions may yield new coordination compounds with different ligands.
科学研究应用
2,4-Dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to the redox properties of manganese.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism by which 2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to the activation or inhibition of certain biochemical pathways, depending on the specific context.
相似化合物的比较
Similar Compounds
Methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate: Similar in structure but with a methyl group instead of manganese.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core but have different substituents and applications.
属性
CAS 编号 |
97999-33-2 |
|---|---|
分子式 |
C10H6MnN4O8 |
分子量 |
365.11 g/mol |
IUPAC 名称 |
2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) |
InChI |
InChI=1S/2C5H4N2O4.Mn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI 键 |
VNHIRKVBSRYPGG-UHFFFAOYSA-L |
规范 SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)



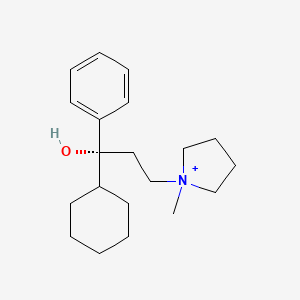
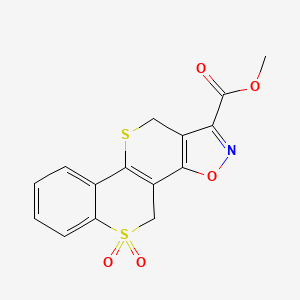

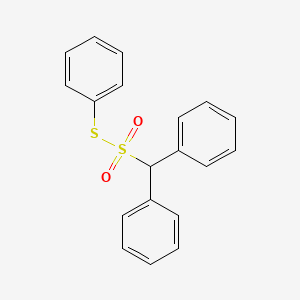

![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)
